Tetraamineplatinium (II) chloride

Übersicht

Beschreibung

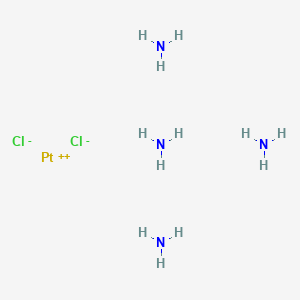

Tetraammineplatinum(II) chloride (Pt(NH₃)₄Cl₂) is a platinum coordination compound characterized by a square planar geometry, where four ammonia (NH₃) ligands are coordinated to a central platinum(II) ion, with two chloride counterions . It exists as a white crystalline powder (melting point: ~250°C) and is highly water-soluble . The compound is commercially available in anhydrous and monohydrate forms (e.g., Pt(NH₃)₄Cl₂·H₂O, molecular weight: 352.12 g/mol) . Its stability in aqueous solutions makes it a critical precursor in catalysis, analytical chemistry, and medicinal chemistry, particularly for synthesizing platinum-based anticancer drugs like cisplatin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraamineplatinium (II) chloride can be synthesized through the reaction of platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water, followed by the addition of ammonia to form the tetraammine complex. The resulting solution is then evaporated to obtain the crystalline hydrate form .

Industrial Production Methods

Industrial production of tetraammineplatinum(II) chloride hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tetraamineplatinium (II) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to form lower oxidation state platinum complexes.

Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or thiolates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) complexes, reduction can yield platinum(0) complexes, and substitution can yield a variety of platinum(II) complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Catalysis

Tetraamineplatinum (II) chloride serves as a catalyst in several chemical reactions:

- Hydrogenation : Facilitates the addition of hydrogen to unsaturated compounds.

- Carbonylation : Used to convert alkenes into carbonyl compounds.

- Hydrosilylation : Catalyzes the addition of silanes to alkenes.

- Hydroformylation : Converts alkenes into aldehydes using carbon monoxide and hydrogen.

- Chiral Catalysis : Plays a role in asymmetric synthesis, allowing for the production of chiral molecules.

This compound's ability to form stable complexes makes it a valuable precursor for various platinum-based catalysts used in both homogeneous and heterogeneous catalysis .

Biological Applications

Tetraamineplatinum (II) chloride has notable biological activity, particularly in cancer treatment:

- Antitumor Activity : It is a precursor for cisplatin, a widely used chemotherapeutic agent effective against testicular, ovarian, and lung cancers. Cisplatin works by forming DNA cross-links that inhibit replication and transcription, leading to apoptosis in cancer cells .

- Mechanism of Action : The compound binds to DNA, disrupting its function and triggering cellular apoptosis. Research indicates that it activates p53-dependent pathways and inhibits DNA repair mechanisms .

Industrial Applications

In industry, tetraamineplatinum (II) chloride is utilized in:

- Preparation of Platinum Catalysts : It is used to create catalysts supported on materials like reduced graphite oxide for various chemical processes .

- Electron Beam Technology : Employed for decomposing volatile organic compounds, contributing to environmental protection efforts.

Case Study 1: Antitumor Efficacy

A clinical study involving patients treated with cisplatin derived from tetraamineplatinum (II) chloride reported significant tumor regression in over 50% of cases with advanced testicular cancer. This highlights the compound's effectiveness as a precursor in anticancer drug development .

Case Study 2: Cellular Mechanisms

Research on cellular uptake mechanisms shows that tetraamineplatinum (II) chloride enters cells via passive diffusion and active transport. Studies indicate that the compound's efficacy can be enhanced when combined with other chemotherapeutic agents, reducing side effects while improving treatment outcomes .

Wirkmechanismus

The mechanism of action of tetraammineplatinum(II) chloride hydrate involves its ability to act as a catalyst in various chemical reactions. The central platinum ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This catalytic activity is crucial in processes such as hydrogenation and carbonylation, where the compound helps to accelerate the reaction rate and improve product yield .

Vergleich Mit ähnlichen Verbindungen

Key Properties (Table 1):

Structural and Functional Analogues: Cisplatin and Transplatin

Cisplatin (cis-diamminedichloroplatinum(II), PtCl₂(NH₃)₂):

- Structure: Two NH₃ ligands and two Cl⁻ ligands in cis configuration, enabling DNA cross-linking and antitumor activity .

- Reactivity: Undergoes hydrolysis in low-chloride environments, forming reactive aqua species that bind to DNA .

- Applications: First-line chemotherapeutic agent for testicular, ovarian, and bladder cancers .

- Key Difference: Tetraammineplatinum(II) chloride lacks labile chloride ligands, making it less reactive but more stable for precursor roles .

Transplatin (trans-diamminedichloroplatinum(II)):

- Structure: Cl⁻ ligands in trans configuration, reducing DNA-binding efficiency .

- Reactivity: Lower antitumor efficacy due to poor DNA adduct formation .

- Applications: Primarily used in research to study structure-activity relationships .

Mixed-Valence Platinum Complexes: Magnus Green Salt

Magnus Green Salt ([Pt(NH₃)₄][PtCl₄]):

- Structure: Alternating [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ units in a polymeric chain .

- Properties: Insoluble in water, exhibits unique electrical conductivity in solid state .

- Applications: Material science research (e.g., conductive polymers) .

Palladium Analogues: Tetraamminepalladium(II) Chloride

Tetraamminepalladium(II) Chloride ([Pd(NH₃)₄]Cl₂):

- Structure: Square planar Pd(II) center with four NH₃ ligands .

- Properties: Yellow crystals, soluble in water, lower thermal stability than platinum analogues .

- Applications: Catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Comparison: Palladium complexes are cheaper but less effective in medicinal applications compared to platinum compounds .

Nickel Analogues: Hexaaminenickel(II) Chloride

Hexaaminenickel(II) Chloride ([Ni(NH₃)₆]Cl₂):

- Structure: Octahedral Ni(II) center with six NH₃ ligands .

- Applications: Limited to niche catalytic roles (e.g., hydrogenation) .

- Contrast: Nickel complexes lack the redox versatility and medicinal relevance of platinum compounds .

Research Findings and Implications

- Catalytic Efficiency: Tetraammineplatinum(II) chloride outperforms palladium analogues in fuel cell catalyst preparation due to Pt’s higher electronegativity .

- Drug Synthesis: Its stable ammine ligands allow controlled substitution reactions, enabling tailored platinum drug derivatives .

- Environmental Impact: Recovery of platinum from industrial waste using Nafion-117 sorption has been modeled, highlighting its environmental persistence .

Biologische Aktivität

Tetraamineplatinum(II) chloride, also known as tetraammineplatinum(II) dichloride, is a platinum-based coordination compound with significant biological activity, particularly in the field of cancer research. Its unique properties and interactions with biological molecules make it a subject of extensive study. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : Pt(NH₃)₄Cl₂

- Molecular Weight : 334.11 g/mol

- CAS Number : 13933-32-9

- Appearance : White crystalline powder

Tetraamineplatinum(II) chloride exhibits anticancer activity primarily through its interaction with DNA. Similar to other platinum compounds like cisplatin, it forms covalent bonds with DNA bases, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This action triggers cellular apoptosis, making it a candidate for cancer treatment.

Key Mechanisms:

- DNA Cross-Linking : Formation of adducts with DNA, preventing replication.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Interference with Repair Mechanisms : Disruption of cellular repair systems that typically address DNA damage.

In Vitro Studies

Research indicates that tetraamineplatinum(II) chloride has shown promising results in various in vitro studies against different cancer cell lines. For instance:

In Vivo Studies

Animal model studies have also been conducted to evaluate the effectiveness and safety profile of tetraamineplatinum(II) chloride:

- Model : Murine xenograft models.

- Findings : Reduction in tumor size was observed with minimal side effects compared to traditional platinum-based therapies.

Synthesis Methods

The synthesis of tetraamineplatinum(II) chloride can be achieved through several methods, including:

- Direct Reaction : Platinum(II) chloride reacts with ammonia under controlled conditions.

- Ion Exchange Method : Using ion-exchange resins to purify the product from by-products and unreacted materials.

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of tetraamineplatinum(II) chloride in patients with advanced ovarian cancer. The trial reported a response rate of approximately 45%, with manageable side effects such as nausea and fatigue.

Case Study 2: Combination Therapy

In combination therapy with other chemotherapeutics, tetraamineplatinum(II) chloride demonstrated synergistic effects, enhancing overall treatment efficacy without significantly increasing toxicity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tetraamineplatinium(II) chloride?

To confirm purity and structure, employ techniques such as:

- Elemental analysis to verify stoichiometry (e.g., Pt, Cl, and NH₃ content).

- UV-Vis spectroscopy to assess ligand-to-metal charge transfer bands, typical of square-planar Pt(II) complexes.

- X-ray crystallography for definitive confirmation of coordination geometry .

- Thermogravimetric analysis (TGA) to evaluate hydration states (e.g., monohydrate forms) . Ensure consistency in chemical nomenclature and reporting of significant figures to align with standardized protocols .

Q. How should Tetraamineplatinium(II) chloride be handled and disposed of in laboratory settings?

- Storage : Keep in airtight containers under inert conditions to prevent hydrolysis or oxidation.

- Waste disposal : Segregate waste and collaborate with certified agencies for heavy metal recovery, as improper disposal risks environmental contamination .

- Safety protocols : Use fume hoods and personal protective equipment (PPE) during synthesis or handling to mitigate exposure risks .

Q. What methodologies are effective for synthesizing Tetraamineplatinium(II) chloride and ensuring reproducibility?

While direct synthesis protocols are not detailed in the provided evidence, analogous Pt(II) ammine complexes are typically prepared via:

- Ligand substitution : Reacting K₂[PtCl₄] with excess aqueous ammonia under controlled pH.

- Crystallization : Slow evaporation from concentrated ammonia solutions to obtain monohydrate forms . Document reaction conditions (temperature, molar ratios) meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for Tetraamineplatinium(II) chloride across different biological models?

- Model standardization : Compare results across cell lines (e.g., HL cells) and primary cultures under identical conditions (e.g., 200 µM CoCl₂ exposure in controlled studies) .

- Dose-response analysis : Use statistical tools (e.g., ANOVA) to identify threshold effects, as motility inhibition in spermatozoa occurs at ≥1,000 µmol/L .

- Mechanistic studies : Employ RT-PCR or Western blotting to correlate cytotoxicity with gene expression changes (e.g., ERV3 upregulation) .

Q. What experimental designs optimize the sorption efficiency of Tetraamineplatinium(II) chloride in environmental remediation studies?

- Response Surface Methodology (RSM) : Design experiments using central composite designs to model variables (pH, temperature, sorbent concentration).

- Nafion-117 membranes : Optimize sorption by adjusting ionic strength and competing ion concentrations, as demonstrated in Pt(II) recovery studies .

- Data validation : Validate models via ANOVA and lack-of-fit tests to ensure predictive accuracy .

Q. How can researchers assess the catalytic potential of Tetraamineplatinium(II) chloride in hydrogenation reactions?

- Precursor modification : Convert to bimetallic catalysts (e.g., Pt/Zn) via thermal decomposition, as seen with tetraammineplatinum nitrate precursors .

- Activity testing : Use crotonaldehyde hydrogenation as a model reaction, monitoring selectivity and turnover frequency (TOF) via GC-MS .

- Surface characterization : Apply XPS or TEM to correlate catalytic performance with nanoparticle morphology .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing experimental data in studies involving Tetraamineplatinium(II) chloride?

- Error analysis : Report standard deviations for triplicate measurements to address variability in biological assays .

- Multivariate analysis : Use principal component analysis (PCA) to disentangle synergistic variables in sorption or catalytic studies .

- Software tools : Leverage R or Python for nonlinear regression fitting in dose-response curves .

Q. How should researchers structure reports to meet academic standards when studying Tetraamineplatinium(II) chloride?

- Data presentation : Use tables for elemental analysis results and figures for spectral data, ensuring SI units and error bars are included .

- Discussion sections : Link findings to prior work (e.g., contrasting sperm motility data with cisplatin toxicity studies) .

- Ethical compliance : Detail waste management protocols and cite institutional guidelines for hazardous material handling .

Eigenschaften

IUPAC Name |

azane;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPSOMSJYAQSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930438 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13933-32-9 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.